molecular formula C18H16ClNO2S B11371562 2-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

2-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11371562
M. Wt: 345.8 g/mol
InChI Key: CUTZSWGMJAHTIT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.

    Substitution with Furan and Thiophene: The benzamide core is then subjected to nucleophilic substitution reactions with furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced forms of the benzamide core.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Studied for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The furan and thiophene moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-Chloro-N,N-di-n-propylnicotinamide
  • 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

Uniqueness

2-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties and reactivity. This dual substitution enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H16ClNO2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16ClNO2S/c1-13-8-10-23-17(13)12-20(11-14-5-4-9-22-14)18(21)15-6-2-3-7-16(15)19/h2-10H,11-12H2,1H3

InChI Key

CUTZSWGMJAHTIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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